molecular formula C19H27NO9 B3823592 6-O-{N-[(benzyloxy)carbonyl]valyl}hexopyranose

6-O-{N-[(benzyloxy)carbonyl]valyl}hexopyranose

Cat. No. B3823592
M. Wt: 413.4 g/mol
InChI Key: LROQZMHSBJQYJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-O-{N-[(benzyloxy)carbonyl]valyl}hexopyranose, also known as Val-Cit-PAB-hexose, is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used as a linker in drug conjugates, which are used to deliver drugs to specific targets in the body. In

Mechanism of Action

The mechanism of action of 6-O-{N-[(benzyloxy)carbonyl]valyl}hexopyranosehexose involves the binding of the compound to specific receptors on the surface of cancer cells. This binding triggers the internalization of the drug conjugate into the cancer cell, where the drug is released and exerts its therapeutic effect. The use of 6-O-{N-[(benzyloxy)carbonyl]valyl}hexopyranosehexose as a linker allows for the selective targeting of cancer cells, while minimizing the toxicity to healthy cells.
Biochemical and Physiological Effects:
6-O-{N-[(benzyloxy)carbonyl]valyl}hexopyranosehexose has been shown to have minimal toxicity and immunogenicity, making it an ideal linker for drug conjugates. The compound is stable in the bloodstream and is rapidly cleared from the body, minimizing the risk of accumulation and toxicity. In addition, 6-O-{N-[(benzyloxy)carbonyl]valyl}hexopyranosehexose has been shown to enhance the therapeutic effect of drugs by increasing their internalization into cancer cells.

Advantages and Limitations for Lab Experiments

6-O-{N-[(benzyloxy)carbonyl]valyl}hexopyranosehexose is a highly pure and stable compound that can be easily synthesized in the laboratory. Its use as a linker in drug conjugates allows for the targeted delivery of drugs to specific cells, minimizing toxicity to healthy cells. However, the use of 6-O-{N-[(benzyloxy)carbonyl]valyl}hexopyranosehexose in lab experiments can be limited by the availability of specific receptors on the surface of cancer cells. In addition, the development of drug conjugates using 6-O-{N-[(benzyloxy)carbonyl]valyl}hexopyranosehexose can be time-consuming and costly.

Future Directions

There are several future directions for research on 6-O-{N-[(benzyloxy)carbonyl]valyl}hexopyranosehexose. One area of focus is the development of new drug conjugates that utilize this linker to target other diseases besides cancer. Another area of research is the optimization of drug conjugates to improve their therapeutic effect and minimize toxicity. Finally, the development of new synthesis methods for 6-O-{N-[(benzyloxy)carbonyl]valyl}hexopyranosehexose could potentially improve the efficiency and cost-effectiveness of its use in drug conjugates.

Scientific Research Applications

6-O-{N-[(benzyloxy)carbonyl]valyl}hexopyranosehexose is widely used as a linker in drug conjugates, which are designed to deliver drugs to specific targets in the body. This compound is particularly useful in the treatment of cancer, as it allows for the targeted delivery of chemotherapy drugs to cancer cells while minimizing damage to healthy cells. 6-O-{N-[(benzyloxy)carbonyl]valyl}hexopyranosehexose has also been used in the development of vaccines and immunotherapies.

properties

IUPAC Name

(3,4,5,6-tetrahydroxyoxan-2-yl)methyl 3-methyl-2-(phenylmethoxycarbonylamino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO9/c1-10(2)13(20-19(26)28-8-11-6-4-3-5-7-11)17(24)27-9-12-14(21)15(22)16(23)18(25)29-12/h3-7,10,12-16,18,21-23,25H,8-9H2,1-2H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LROQZMHSBJQYJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCC1C(C(C(C(O1)O)O)O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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